N,N-diisopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.:
Cat. No.: VC13639085
Molecular Formula: C20H32BNO3
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32BNO3 |
|---|---|
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | 2-methyl-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C20H32BNO3/c1-13(2)22(14(3)4)18(23)17-11-10-16(12-15(17)5)21-24-19(6,7)20(8,9)25-21/h10-14H,1-9H3 |
| Standard InChI Key | YDIZZQOFNTVTQZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C(C)C)C(C)C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C(C)C)C(C)C)C |
Introduction
Chemical Structure and Properties
Molecular Characterization
N,N-Diisopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide belongs to the class of benzamide boronic esters. Its structure includes:
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A benzamide core substituted with a methyl group at the 2-position.
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Diisopropylamine groups attached to the amide nitrogen.
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A pinacol boronate ester at the 4-position, which stabilizes the boron atom and facilitates its participation in cross-coupling reactions .
The compound’s SMILES notation is O=C(N(C(C)C)C(C)C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C(C)=C1, and its InChI key is SVALSHAHFMBAEX-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically involves iridium-catalyzed borylation of precursor benzamide derivatives. A representative procedure from the Royal Society of Chemistry outlines:
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Substrate Preparation: Methyl 4-methylbenzoate is treated with [Ir(OMe)(cod)]<sub>2</sub> (1.5 mol%) and a Si,S-ligand (3 mol%) in 2-methyltetrahydrofuran (2-Me-THF).
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Borylation: Bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) is added, and the mixture is stirred at 80°C for 16 hours.
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Isolation: The product is purified via silica gel chromatography, yielding 59% of the target compound .
Reaction Efficiency
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Catalyst Optimization: Iridium catalysts paired with chiral ligands improve regioselectivity and yield .
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Solvent Effects: Polar aprotic solvents like 2-Me-THF enhance reaction rates compared to toluene or DMF .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group enables this compound to act as a boro nucleophile in palladium-catalyzed couplings. Key applications include:
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Pharmaceutical Intermediates: Synthesis of kinase inhibitors and antiviral agents .
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Materials Science: Construction of conjugated polymers for organic electronics .
Comparative Reactivity
Compared to simpler boronic acids, the diisopropylamide group:
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Reduces Steric Hindrance: Facilitates coupling with bulky aryl halides.
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Enhances Stability: Minimizes protodeboronation in aqueous conditions .
First Aid Measures
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Inhalation: Move to fresh air; administer artificial respiration if needed .
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Skin Contact: Wash with soap and water; seek medical attention for irritation .
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Eye Exposure: Rinse with water for 15 minutes; remove contact lenses .
| Supplier | Location | Packaging | Price Range | Source |
|---|---|---|---|---|
| Aikon International Limited | China | 250 mg – 1 kg | $77–$1,734 | |
| Parchem | USA | 1 g – 100 g | Inquiry-based | |
| Nanjing Shizhou Biology Technology | China | 100 mg – 500 mg | $34–$1,200 |
Research Directions and Challenges
Stability Enhancements
Recent studies focus on modifying the boronate ester to improve thermal stability. For example, replacing pinacol with more electron-withdrawing groups reduces decomposition during high-temperature reactions .
Catalytic Innovations
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